molecular formula C20H16N2O5 B2404531 1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid CAS No. 2287301-38-4

1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid

Cat. No. B2404531
CAS RN: 2287301-38-4
M. Wt: 364.357
InChI Key: DAWRWDDZXJSHJQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxazole ring, a carbonyl group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical and physical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the 2-methoxyphenyl group could potentially be derived from 2-methoxybenzene . The oxazole ring could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the oxazole ring and the indole group would likely contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel indole-benzimidazole derivatives involves the use of 2-methylindole-3-acetic acid and its 5-methoxy derivative, related to the chemical structure . These compounds are synthesized from phenylhydrazines and levulinic acid, indicating the potential for creating complex organic molecules (Wang et al., 2016).

Chemical Reactions and Mechanisms 2. Research on oxazole derivatives, such as the abnormal Diels–Alder reaction with tetracyanoethylene, sheds light on the reactivity of oxazole rings. This study involved the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, highlighting the oxazole's unique reactive properties (Ibata et al., 1992).

Catalytic Applications 3. The catalytic effect of various agents on oxazole derivatives has been extensively studied. For example, the formal [3+2] cycloadditions of 5-methoxy-2-(p-methoxyphenyl)oxazole with benzaldehyde in the presence of methylaluminum β-binaphthoxide shows high cis-selectivity. These studies reveal the potential of oxazole compounds in catalyzed synthesis reactions (Suga et al., 1993).

Application in Synthesizing Biologically Important Compounds 4. Oxazole compounds have been used in the synthesis of biologically important chiral 2-amino-1,3,4,5-tetrol derivatives. The reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes demonstrates their utility in creating structurally complex and biologically relevant molecules (H. Suga et al., 1994).

Future Directions

Given the complexity and potential reactivity of this compound, it could be of interest for further study in the fields of organic chemistry and medicinal chemistry . Its synthesis and characterization could provide valuable insights into the properties of similar compounds.

properties

IUPAC Name

1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-17-9-5-3-7-13(17)18-10-15(21-27-18)19(23)22-11-14(20(24)25)12-6-2-4-8-16(12)22/h2-10,14H,11H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWRWDDZXJSHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)N3CC(C4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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